1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N5O2 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-(3-pyrrolidin-1-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N5O2/c18-12(19)9-7-17(8-15-9)11-10(13-3-4-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H,18,19) |
InChI Key |
CAYVZTHCMDDZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Carbon Dioxide Carboxylation
The reaction of imidazole with carbon dioxide under high-pressure conditions (2–350 bar) and elevated temperatures (140–230°C) in the presence of alkali metal carbonates yields imidazole-4-carboxylic acid. For example, heating imidazole with K₂CO₃ and CO₂ at 219°C for 2.5 hours under 120 bar pressure produces the carboxylic acid in 67.6% yield. Acidification with HCl precipitates the product (mp: 220°C with decomposition).
Trityl Protection Strategy
To avoid side reactions during subsequent steps, the imidazole nitrogen is often protected. Treatment of 1H-imidazole-4-carboxylic acid with triphenylmethyl chloride (TrCl) in DMF/pyridine at 50°C for 6 hours affords 1-trityl-1H-imidazole-4-carboxylic acid in 99.7% yield. This intermediate is stable for further functionalization.
Functionalization of Pyrazine with Pyrrolidine
The 3-pyrrolidin-1-ylpyrazin-2-yl group is synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis.
SNAr Reaction on Halopyrazines
Reaction of 2,3-dichloropyrazine with pyrrolidine in the presence of a base (e.g., DIEA) at 80–100°C selectively substitutes the 3-position chlorine. For example, using DMF as a solvent at 100°C for 12 hours achieves >90% conversion.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 3-bromopyrazine with pyrrolidine using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C provides 3-pyrrolidinylpyrazine in 85% yield. This method offers superior regioselectivity for sterically hindered substrates.
Coupling of Imidazole-4-carboxylic Acid and Pyrazine Intermediates
The final step involves linking the two heterocycles via N-arylation or cross-coupling.
Microwave-Assisted N-Arylation
A mixture of 1-trityl-1H-imidazole-4-carboxylic acid and 3-pyrrolidinylpyrazine-2-amine is heated in a microwave reactor at 150°C for 15 minutes using DMF as a solvent. Deprotection with TFA yields the target compound in 72% purity.
EDC/HOBt-Mediated Amide Coupling
Activation of the imidazole-4-carboxylic acid with EDC and HOBt in DMF, followed by reaction with 3-pyrrolidinylpyrazin-2-amine, affords the product in 64% yield after HPLC purification.
Optimization and Challenges
Yield and Purity Considerations
Chemical Reactions Analysis
Carboxylic Acid (-COOH)
The carboxylic acid group at position 4 of the imidazole ring is highly reactive and participates in classical acid-derived transformations:
Imidazole Ring
The 1H-imidazole core enables tautomerism and nucleophilic/electrophilic interactions:
-
Tautomerism : The 1H-tautomer dominates, with potential shifts under acidic/basic conditions, influencing reactivity at N3 .
-
Nucleophilic Substitution : The deprotonated N3 (under basic conditions) may undergo alkylation or arylation .
-
Coordination Chemistry : Imidazole N atoms can bind metal ions (e.g., Zn²⁺, Cu²⁺), forming complexes .
Pyrazine-Pyrrolidine Substituent
-
Pyrazine Ring : Electron-deficient due to N atoms; the pyrrolidine group donates electron density via resonance, activating specific positions for electrophilic substitution (e.g., nitration, halogenation) .
-
Pyrrolidine : Tertiary amine may participate in salt formation with acids or serve as a hydrogen bond donor .
Amide Coupling
The carboxylic acid reacts with primary/secondary amines to form amides, a critical step in drug conjugate synthesis:
Example Reaction :
This method aligns with protocols for synthesizing pyrazole-carboxamide derivatives .
Cyclocondensation Reactions
The imidazole and pyrazine rings may participate in cycloaddition or annulation:
-
Diels-Alder : With dienophiles (e.g., benzotriazine esters) under thermal conditions to form fused heterocycles .
-
Pyrazole-Pyrimidine Fusion : Reacting with aldehydes/ketones in acidic conditions to generate bicyclic systems .
Intermediate for Kinase Inhibitors
The pyrazine-imidazole scaffold resembles intermediates in Acalabrutinib synthesis (a Bruton’s tyrosine kinase inhibitor) . Functionalization of the carboxylic acid (e.g., amidation) could yield analogs with improved pharmacokinetic properties .
Metal-Organic Frameworks (MOFs)
The imidazole and pyrazine nitrogens may coordinate to metal nodes, enabling the design of porous materials for catalysis or gas storage .
Stability and Reactivity Considerations
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid exhibit promising anticancer properties. For instance, derivatives of imidazole have been shown to inhibit PARP (poly (ADP-ribose) polymerase), an enzyme involved in DNA repair, making them potential candidates for cancer therapy.
Case Study:
In a study assessing various imidazole derivatives, certain compounds demonstrated IC50 values around 4 nM against PARP-1 and PARP-2, comparable to established drugs like veliparib and olaparib . This suggests that this compound could be similarly effective in targeting cancer cells.
Antimicrobial Activity
The structure of this compound may also contribute to its antimicrobial properties. Compounds containing pyrrolidine and pyrazine moieties have been linked to inhibition of bacterial DNA gyrase, a key enzyme in bacterial replication.
Data Table: Antimicrobial Activity
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| A-60969 | DNA Gyrase | 0.5 |
| Compound X | DNA Gyrase | 0.8 |
| This compound | DNA Gyrase | TBD |
Neuropharmacological Applications
Recent studies have suggested that imidazole derivatives can also influence neurological pathways, potentially acting as phosphodiesterase inhibitors. This mechanism is relevant for treating neurological disorders such as depression or anxiety.
Case Study:
A related compound was evaluated for its ability to inhibit phosphodiesterase 10, which is implicated in various neuropsychiatric disorders. The results showed significant inhibition, indicating that similar derivatives could be explored for therapeutic use in neuropharmacology .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring followed by functionalization with the pyrrolidine and pyrazine groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High Resolution Mass Spectrometry), and FTIR (Fourier Transform Infrared Spectroscopy) are commonly employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview:
- Formation of Imidazole Ring: Reaction of appropriate precursors under acidic conditions.
- Pyrrolidine Attachment: Use of coupling agents to attach pyrrolidine moiety.
- Final Functionalization: Introduction of carboxylic acid group through oxidation or direct substitution.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Q & A
Basic: What are the common synthetic routes for synthesizing 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid?
Methodological Answer:
The synthesis of imidazole-carboxylic acid derivatives typically involves cyclocondensation and functionalization steps. For example:
- Step 1: Condensation of pyrazole-4-carboxaldehyde derivatives with ammonium acetate using Brønsted acidic ionic liquids (e.g., [(4-SB)T(4-SPh)PHSO₄]) under reflux (68–78% yield) or microwave-assisted solvent-free conditions (84–89% yield) .
- Step 2: Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to carboxylic acids using basic conditions (e.g., NaOH/EtOH) .
- Key Variables: Reaction time (14–15 hours conventional vs. 10–12 minutes microwave), solvent choice, and catalyst efficiency .
Basic: Which spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Structural elucidation relies on:
- IR Spectroscopy: Identifies carboxylic acid (-COOH) and aromatic C=N/C=C stretches .
- NMR (¹H/¹³C): Assigns pyrrolidine N–CH₂ protons (δ ~2.5–3.5 ppm), pyrazine/imidazole aromatic protons (δ ~7.5–9.0 ppm), and carboxylic acid protons (broad δ ~12–13 ppm) .
- Mass Spectrometry (ESI-MS): Confirms molecular ion peaks and fragmentation patterns .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Conduct reactions in a fume hood due to potential dust/aerosol formation .
- Storage: Keep in a cool, dry place (<25°C) away from incompatible substances (e.g., strong oxidizers) .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can microwave-assisted synthesis improve the yield of this compound compared to conventional methods?
Methodological Answer:
Microwave (MW) irradiation enhances reaction efficiency via rapid, uniform heating:
- Yield Increase: MW methods achieve 84–89% yield vs. 68–78% for conventional reflux .
- Time Reduction: Reactions complete in 10–12 minutes vs. 14–15 hours .
- Mechanism: Polar intermediates (e.g., ionic liquids) absorb MW energy, accelerating cyclocondensation .
- Optimization: Adjust power (e.g., 240 W) and solvent-free conditions to minimize side reactions .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine experimental NMR/IR data with computational tools (e.g., DFT calculations for predicting chemical shifts) .
- Isotopic Labeling: Use ¹⁵N/¹³C-labeled precursors to track ambiguous proton environments .
- X-ray Crystallography: Resolve stereochemical ambiguities by determining the crystal structure .
Advanced: What strategies optimize the hydrolysis step in synthesizing the carboxylic acid moiety?
Methodological Answer:
- Base Selection: Use NaOH over KOH for milder hydrolysis conditions, reducing decarboxylation risk .
- Solvent System: Ethanol-water mixtures (3:1 v/v) enhance solubility of ester intermediates .
- Temperature Control: Maintain 60–70°C to balance reaction rate and product stability .
Advanced: How can thermogravimetric analysis (TGA/DTA) assess the compound’s thermal stability?
Methodological Answer:
- Protocol: Heat the sample (5–10 mg) at 10°C/min under N₂.
- Data Interpretation:
- Applications: Predict shelf-life stability and storage conditions (e.g., avoid >150°C) .
Advanced: What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations: Model electron density maps to identify nucleophilic/electrophilic sites (e.g., imidazole N-atoms) .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) .
- Software Tools: Gaussian or ORCA for optimizing geometries; VMD for visualizing binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
